molecular formula C13H9NO3 B13558616 5-(3-Formylphenyl)nicotinic acid

5-(3-Formylphenyl)nicotinic acid

Cat. No.: B13558616
M. Wt: 227.21 g/mol
InChI Key: LOXLHDCJOSUCHZ-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group attached to the phenyl ring, which is in turn connected to the nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formylphenyl)nicotinic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Formylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various metabolic pathways. These interactions can lead to a range of biological effects, including modulation of lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-5-formylphenyl)nicotinic acid
  • 5-(3-Formylphenyl)nicotinonitrile
  • 2-(5-Formyl-2-methoxybenzylthio)nicotinic acid

Uniqueness

5-(3-Formylphenyl)nicotinic acid is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

5-(3-formylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(4-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17)

InChI Key

LOXLHDCJOSUCHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C=O

Origin of Product

United States

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